molecular formula C9H11BrN2O B182618 N-(5-bromo-2-pyridinyl)butanamide CAS No. 148612-12-8

N-(5-bromo-2-pyridinyl)butanamide

Cat. No.: B182618
CAS No.: 148612-12-8
M. Wt: 243.1 g/mol
InChI Key: GPUHGOJHYYRRJH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)butanamide is an organic compound with the molecular formula C₉H₁₁BrN₂O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)butanamide typically involves the bromination of 2-pyridine followed by an amidation reaction. One common method is to start with 2-pyridine, which is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 5-bromo-2-pyridine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and amidation reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-pyridinyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-(5-azido-2-pyridinyl)butanamide or N-(5-thiocyanato-2-pyridinyl)butanamide.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of N-(5-bromo-2-pyridinyl)butanol.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)butanamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity to target proteins or enzymes. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)butanamide
  • N-(5-fluoro-2-pyridinyl)butanamide
  • N-(5-iodo-2-pyridinyl)butanamide

Uniqueness

N-(5-bromo-2-pyridinyl)butanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUHGOJHYYRRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358066
Record name N-(5-bromo-2-pyridinyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148612-12-8
Record name N-(5-Bromo-2-pyridinyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148612-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-bromo-2-pyridinyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 53.6 g of an aqueous solution containing 0.2 mol of 2-butanamido pyridine (If), a solution containing 71 g (0.5 mol) of disodium hydrogenphosphate dissolved in 490 g of water was added. To this mixture, a solution containing 54.2 g (0.34 mol) of bromine dissolved in 54 g of acetic acid was added with stirring at 10°-17° C. for 5 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 43.7 g (yield: 89.8%) of 2-butanamido-5-bromopyridine (IIf) was obtained as a pale brown crystal.
[Compound]
Name
aqueous solution
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
54.2 g
Type
reactant
Reaction Step Three
Name
Quantity
490 g
Type
solvent
Reaction Step Four
Quantity
54 g
Type
solvent
Reaction Step Five

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